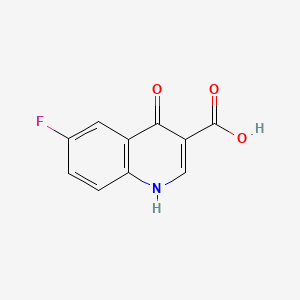

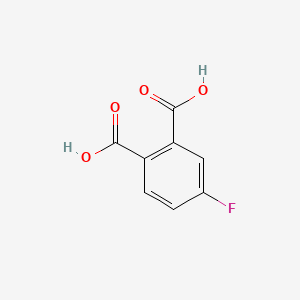

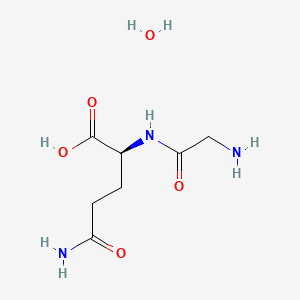

1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and others. The compound’s chemical properties like its acidity or basicity, reactivity with other compounds, and stability would also be studied .Scientific Research Applications

Drug Delivery Systems

HEMBC can serve as a building block for designing drug delivery systems. Its hydrophilic nature allows it to form stable complexes with drugs, enabling controlled release. Researchers have explored HEMBC-based hydrogels and nanoparticles for targeted drug delivery, especially in cancer therapy .

Hydrogels and Tissue Engineering

Hydrogels based on HEMBC offer excellent biocompatibility and swelling properties. These hydrogels can mimic the extracellular matrix, making them suitable for tissue engineering applications. Researchers have investigated HEMBC hydrogels for wound healing, cartilage repair, and neural tissue regeneration .

Supercapacitors and Energy Storage

HEMBC derivatives have been studied as electrode materials for supercapacitors. Their high surface area, conductivity, and stability make them promising candidates for energy storage devices. Researchers have explored HEMBC-based materials to enhance supercapacitor performance .

Antimicrobial Coatings

HEMBC can be incorporated into coatings for medical devices, textiles, and surfaces. Its antimicrobial properties help prevent bacterial adhesion and biofilm formation. Researchers have investigated HEMBC coatings to reduce hospital-acquired infections .

Metal Ion Chelation

HEMBC contains functional groups (such as carboxylic acid) that can chelate metal ions. It has been explored for heavy metal removal from water and soil. Its ability to selectively bind specific metal ions makes it valuable in environmental remediation .

Photodynamic Therapy (PDT)

HEMBC derivatives can act as photosensitizers in PDT. When exposed to light, they generate reactive oxygen species, which selectively damage cancer cells. Researchers have studied HEMBC-based compounds for their potential in cancer treatment .

Mechanism of Action

Safety and Hazards

Future Directions

properties

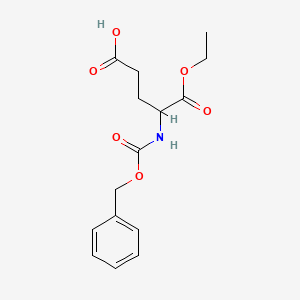

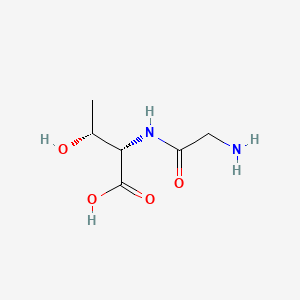

IUPAC Name |

1-(2-hydroxyethyl)-5-methylbenzimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-2-3-9-8(6-7)12-10(11(15)16)13(9)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZZKQFIIQUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N2)C(=O)O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.